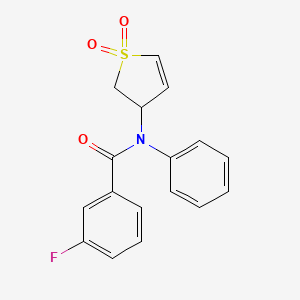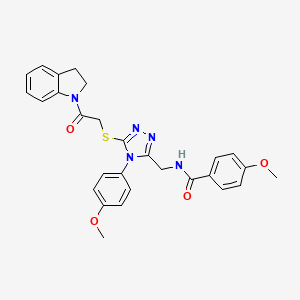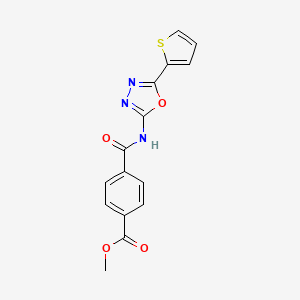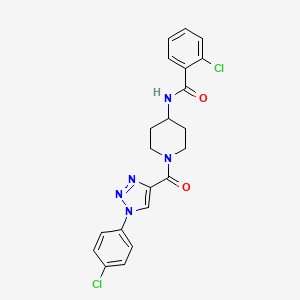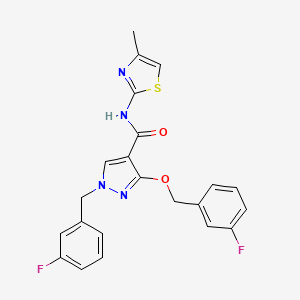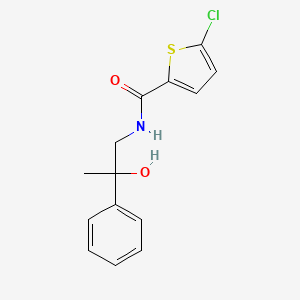![molecular formula C10H14N2O2 B3020181 4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197892-25-2](/img/structure/B3020181.png)
4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine is an organic compound belonging to the oxolane family. It is commonly used in scientific experiments and research as a reagent and as a building block for the synthesis of other compounds. The compound features a cyclic five-membered oxolane ring with a pyridine group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine involves the reaction of 6-methylpyridin-2-ol with 1,3-dichloro-2-propanol in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which subsequently reacts with ammonia to form the final product. The yield of this synthesis method is approximately 50%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor and verify the quality of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine is widely used in scientific research due to its versatility:
Biology: The compound exhibits antiparasitic and antitumor activities, making it valuable in biological research.
Medicine: Its potential therapeutic properties are being explored for various medical applications.
Industry: The compound is used in the synthesis of materials and chemicals for industrial purposes.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antiparasitic and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
4-[(Oxolan-2-yl)methoxy]pyridine: This compound has a similar structure but differs in the position of the oxolane ring attachment.
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another compound with a pyridine group, but with a different core structure.
Uniqueness
4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine is unique due to its specific oxolane and pyridine ring structure, which imparts distinct chemical and biological properties. Its versatility as a reagent and building block in various scientific applications sets it apart from similar compounds.
Properties
IUPAC Name |
4-(6-methylpyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-2-4-10(12-7)14-9-6-13-5-8(9)11/h2-4,8-9H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPALLJOKYUMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2COCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
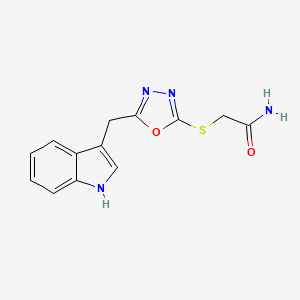
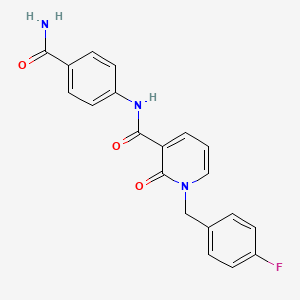
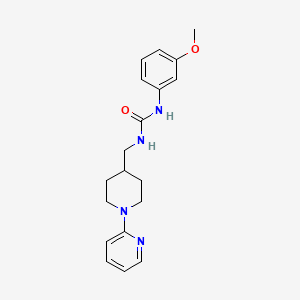
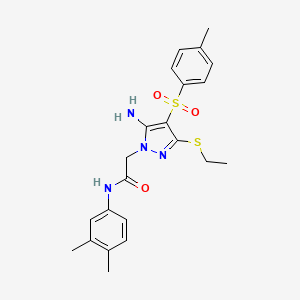
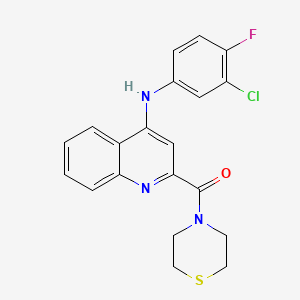
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3020110.png)
![5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3020111.png)
